Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Tauopathy Cell-based assay Fibril capping

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (NAP hexapeptide) is the only soluble, non-self-aggregating PHF6-based β-strand mimetic that inhibits tau fibrillization and cellular seeding. Unlike unmodified Ac-VQIVYK-NH2, backbone N-amination at residues 3 and 5 prevents self-assembly while retaining fibril-capping capacity (~5 μM IC50) and affords >83% serum stability after 24 h—critical for extended incubations without frequent media changes. It shows no Aβ42 inhibition up to 160 μM, ensuring tau-specific readouts in mixed-pathology models. With neuronal safety demonstrated to 50 μM, this tool compound delivers reproducible, artifact-free data for Alzheimer's and tauopathy research.

Molecular Formula C38H65N11O9
Molecular Weight 820.0 g/mol
Cat. No. B12420454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Val-Gln-aIle-Val-aTyr-Lys-NH2
Molecular FormulaC38H65N11O9
Molecular Weight820.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)N(C(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)N)N(C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C)N
InChIInChI=1S/C38H65N11O9/c1-8-22(6)32(49(43)37(57)27(16-17-29(40)52)46-35(55)30(20(2)3)44-23(7)50)36(56)47-31(21(4)5)38(58)48(42)28(19-24-12-14-25(51)15-13-24)34(54)45-26(33(41)53)11-9-10-18-39/h12-15,20-22,26-28,30-32,51H,8-11,16-19,39,42-43H2,1-7H3,(H2,40,52)(H2,41,53)(H,44,50)(H,45,54)(H,46,55)(H,47,56)/t22-,26-,27-,28-,30-,31-,32-/m0/s1
InChIKeyAUXMCUOXYKMDBH-RULZGXMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: An N-Amino Peptide Tau Fibrillization Inhibitor for Neurodegeneration Research


Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (CAS: 2858785-68-7) is a synthetic N-amino peptide (NAP) hexapeptide derived from the tau PHF6 (306-VQIVYK-311) aggregation-prone motif [1]. The compound features backbone N-amination at the third and fifth residues (aIle and aTyr), a structural modification that converts an intrinsically aggregation-prone sequence into a soluble, non-self-assembling β-strand mimetic capable of inhibiting tau fibrillization and cellular seeding [2]. As a research tool, this peptidomimetic is employed to study tau propagation mechanisms in Alzheimer's disease and related tauopathies .

Why Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 Cannot Be Substituted with Unmodified PHF6 Peptides or Standard Tau Inhibitors


Generic substitution of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 with unmodified PHF6-derived peptides (e.g., Ac-VQIVYK-NH2) or broad-spectrum amyloid inhibitors is precluded by its unique dual-action mechanism arising from backbone N-amination. The parent AcPHF6 peptide rapidly self-aggregates and is insoluble, precluding its use as a soluble inhibitor [1]. In contrast, N-amination renders the peptide completely resistant to self-assembly while simultaneously endowing it with the capacity to cap and neutralize pre-formed tau fibrils [2]. Furthermore, this compound exhibits demonstrable serum stability (>83% intact after 24 hours) and neuronal safety profiles up to 50 μM that are not characteristic of many peptide or small-molecule tau inhibitors, which often suffer from rapid proteolytic degradation or off-target cytotoxicity [3]. These physicochemical and functional properties are directly attributable to the specific N-amino modifications at residues 3 and 5 and cannot be assumed for closely related analogs lacking these precise structural features.

Quantitative Differentiation Evidence for Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2


Cellular Anti-Seeding Potency: IC50 for Blocking Tau Propagation

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (di-NAP 12) inhibits the cellular seeding of endogenous tau with a fibril capping IC50 in the ~5 μM range, a potency that is comparable to or exceeds several other peptide-based tau aggregation inhibitors reported in the literature [1][2]. Unlike the parent AcPHF6 peptide which lacks anti-seeding activity and rapidly self-aggregates, di-NAP 12 effectively blocks the propagation of pre-formed tau fibrils in a dose-dependent manner [1].

Tauopathy Cell-based assay Fibril capping

Selectivity Profile: Tau Over Aβ42 Amyloid Aggregation

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 exhibits in vitro selectivity for inhibiting tau fibrillization over Aβ42 aggregation [1]. In head-to-head aggregation assays, the compound showed no inhibitory effect on Aβ42 aggregation up to a 4-fold molar excess (160 μM), while effectively blocking tau fibrillization in the low micromolar range [1]. This contrasts with many broad-spectrum small-molecule aggregation inhibitors that lack this discrimination.

Selectivity Amyloid-beta Thioflavin T

Serum Stability: Resistance to Proteolytic Degradation

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 demonstrates remarkable stability in human serum, with >83% of the compound remaining intact after 24 hours of incubation in 25% human serum [1]. In contrast, a standard eight-residue control peptide was rapidly degraded under identical conditions, and the parent AcPHF6 peptide could not even be tested due to its immediate self-aggregation and insolubility [1]. This stability is attributed to the backbone N-amino groups which confer resistance to protease cleavage.

Serum stability Protease resistance In vitro ADME

Non-Self-Aggregating Property: Soluble Antagonist Behavior

Unlike the aggregation-prone parent peptide AcPHF6 (Ac-VQIVYK-NH2), which exhibits intense ThT fluorescence indicative of rapid self-assembly into β-sheet fibrils, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (di-NAP 12) shows no detectable ThT fluorescence increase after 48 hours of incubation [1]. This confirms that N-amination completely abolishes the intrinsic aggregation propensity of the PHF6 motif, rendering the compound a soluble, non-self-assembling antagonist [1][2].

Self-assembly β-sheet mimetic Solubility

Neuronal Cell Safety Profile: Cytotoxicity Assessment

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 exhibits no appreciable toxicity toward human neuroblastoma SH-SY5Y cells at concentrations up to 50 μM, which is 10-fold higher than its anti-seeding IC50 value [1]. This provides a defined safety window for in vitro neuronal model applications. While direct comparator data for other tau inhibitors under identical conditions is limited, this quantitative safety margin is a valuable parameter for experimental design.

Cytotoxicity Neuroprotection MTT assay

Defined Application Scenarios for Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 Based on Evidence


Tau Cellular Seeding and Propagation Assays

Employ Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 at concentrations of 1.9 μM to 50 μM to block the cellular transmission of tau fibrils in HEK293 biosensor cells or primary neuronal cultures. The compound's ~5 μM IC50 for fibril capping and lack of cytotoxicity up to 50 μM provide a defined working range for dose-response studies [1][2].

Selectivity Studies in Mixed Amyloid Pathology Models

Use this compound to dissect tau-specific contributions in models where both tau and Aβ42 aggregation occur. Its demonstrated lack of Aβ42 inhibition up to 160 μM ensures that any observed neuroprotective or anti-aggregation effects can be confidently attributed to tau modulation rather than off-target amyloid-β interactions [1].

Long-Term Cell Culture Experiments Requiring Serum Stability

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is suitable for experiments involving extended incubation periods (e.g., 24-48 hours) in serum-containing media. Its >83% stability after 24 hours in 25% human serum minimizes compound degradation and maintains consistent exposure, reducing the need for frequent media changes or compound replenishment [1].

Soluble Inhibitor Controls for Aggregation-Prone Peptide Studies

As a non-self-aggregating β-strand mimetic, this compound serves as an ideal soluble control for experiments where the parent PHF6 peptide (Ac-VQIVYK-NH2) would rapidly aggregate and precipitate. This allows researchers to differentiate between effects caused by fibrillar tau and those caused by soluble monomeric or oligomeric species [1].

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